5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with bromine, chlorine, and a trifluoromethyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chlorobenzoyl chloride and 3-(trifluoromethyl)-1H-pyrazole.
Formation of Intermediate: The benzoyl chloride is reacted with an appropriate amine (e.g., ethylenediamine) to form an intermediate amide.
Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)-1H-pyrazole under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrazole ring or the benzamide moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Oxidized derivatives of the pyrazole or benzamide groups.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring or the amide linkage.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Industry
Material Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its application:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Binding: It can interact with receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chlorobenzamide: Lacks the pyrazole and trifluoromethyl groups, making it less complex.
2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar but without the bromine atom.
5-bromo-2-chloro-N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Similar but without the trifluoromethyl group.
Uniqueness
The presence of both bromine and chlorine atoms, along with the trifluoromethyl-pyrazole moiety, makes 5-bromo-2-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide unique. These substituents can significantly influence its chemical reactivity and biological activity, offering distinct advantages in various applications.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClF3N3O/c14-8-1-2-10(15)9(7-8)12(22)19-4-6-21-5-3-11(20-21)13(16,17)18/h1-3,5,7H,4,6H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKMSCHTKXARCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCN2C=CC(=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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